Chemerin-C-terminal-Peptid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

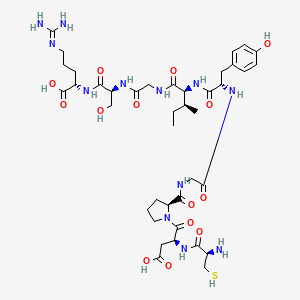

Chemerin-9 (149-157) ist ein Nonapeptid, das dem C-Terminus des verarbeiteten Chemerins entspricht, einem natürlichen Liganden für den Chemokin-ähnlichen Rezeptor 1 (CMKLR1) und den Chemerin-Rezeptor 23 (ChemR23) . Dieses Peptid behält den größten Teil der Aktivität des vollständigen Proteins bei und ist für seine starken agonistischen Wirkungen auf CMKLR1 bekannt . Chemerin-9 (149-157) hat signifikante entzündungshemmende Eigenschaften und spielt eine Rolle bei der Regulierung von Immunantworten, der Adipozytendifferenzierung und dem Glukosestoffwechsel .

Herstellungsmethoden

Chemerin-9 (149-157) wird mit Hilfe der Festphasenpeptidsynthese (SPPS) synthetisiert, einer gängigen Methode zur Herstellung von Peptiden . Der Prozess beinhaltet die sequentielle Addition geschützter Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Das Peptid wird dann vom Harz abgespalten und mit Hilfe der Hochleistungsflüssigchromatographie (HPLC) gereinigt . Industrielle Produktionsmethoden für Chemerin-9 (149-157) umfassen in der Regel großtechnische SPPS- und Reinigungsprozesse, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

Chemerin-9 (149-157) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellpeptid zur Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet.

Industrie: Wird bei der Entwicklung von Peptid-basierten Medikamenten und diagnostischen Werkzeugen eingesetzt.

Wirkmechanismus

Chemerin-9 (149-157) entfaltet seine Wirkungen durch Bindung an CMKLR1 und ChemR23 und Aktivierung nachgeschalteter Signalwege . Diese Bindung stimuliert die Phosphorylierung von Akt und ERK, was zur Produktion von ROS und zur Modulation von Immunantworten führt . Das Peptid beeinflusst auch die Adipozytendifferenzierung und den Glukosestoffwechsel über diese Signalwege .

Wirkmechanismus

Target of Action

The primary targets of the chemerin C-terminal peptide are the chemokine-like receptor 1 (CMKLR1) , also known as chemerin receptor 23 (ChemR23) or chemerin receptor 1 , and the G protein-coupled receptor 1 (GPR1) . These receptors are highly expressed in innate immune cells, including macrophages and neutrophils . They play a crucial role in the regulation of cytokines, essential for the initiation and resolution of inflammation .

Mode of Action

The chemerin C-terminal peptide interacts with its targets, CMKLR1 and GPR1, by folding into a loop structure and binding to aromatic residues in the extracellular loops of these receptors . This interaction triggers the activation of these receptors, leading to ligand-induced arrestin3 recruitment and internalization . The cryo-electron microscopy (cryo-EM) structure of the CMKLR1-G signaling complex with a chemerin-derived agonist revealed the molecular basis of CMKLR1 signaling by elucidating the interactions at the ligand-binding pocket and the agonist-induced conformational changes .

Biochemical Pathways

The signaling pathways of CMKLR1 can lead to both pro- and anti-inflammatory effects depending on the ligands and physiological contexts . The activation of these receptors by the chemerin C-terminal peptide induces complex phenotypic changes of macrophages . GPR1 also displays constitutive internalization, which allows GPR1 to internalize inactive peptides efficiently by an activation-independent pathway .

Pharmacokinetics

The chemerin C-terminal peptide is secreted as a precursor of 143 amino acids . Proteases from the coagulation and fibrinolytic cascades, as well as from inflammatory reactions, process the C-terminus of chemerin to first activate it and then subsequently inactivate it . The specific modification of the C-terminus can prolong the in vivo metabolic half-life of the peptide, reduce the immunogenicity or reduce the toxic side effects .

Result of Action

The activation of CMKLR1 and GPR1 by the chemerin C-terminal peptide leads to the recruitment of arrestin3 and internalization of these receptors . This results in complex phenotypic changes of macrophages . The activation of these receptors can lead to both pro- and anti-inflammatory effects .

Action Environment

Chemerin is produced by the liver and secreted into the circulation as a precursor, but it is also expressed in some tissues where it can be activated locally . The levels of chemerin in circulation are correlated with certain disease conditions, such as patients with obesity or diabetes . Therefore, the action, efficacy, and stability of the chemerin C-terminal peptide can be influenced by various environmental factors, including the presence of proteases, the local tissue environment, and disease conditions .

Biochemische Analyse

Biochemical Properties

The chemerin C-terminal peptide is involved in several biochemical reactions. It interacts with enzymes such as proteases from the coagulation and fibrinolytic cascades, which process the C-terminus of chemerin to activate and subsequently inactivate it. The peptide also binds to G protein-coupled receptors, including chemokine-like receptor 1 (CMKLR1), G-protein-coupled receptor 1 (GPR1), and C-C motif chemokine receptor-like 2 (CCRL2). These interactions are essential for the peptide’s role in signaling pathways and cellular responses .

Cellular Effects

The chemerin C-terminal peptide influences various cell types and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the peptide has been shown to regulate immune cell migration and activation, adipocyte differentiation, and glucose metabolism. These effects are mediated through its interactions with specific receptors and subsequent activation of downstream signaling cascades .

Molecular Mechanism

The molecular mechanism of the chemerin C-terminal peptide involves binding interactions with its receptors, leading to the activation of G-protein signaling pathways. This activation results in various cellular responses, including changes in gene expression and enzyme activity. The peptide can also inhibit or activate specific enzymes, further influencing cellular functions and metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the chemerin C-terminal peptide can change over time. The stability and degradation of the peptide are critical factors that influence its long-term effects on cellular function. Studies have shown that the peptide’s activity can decrease over time due to proteolytic degradation, which may impact its efficacy in in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of the chemerin C-terminal peptide vary with different dosages in animal models. At low doses, the peptide may have beneficial effects on metabolic and immune functions. At high doses, it can cause toxic or adverse effects, such as inflammation or impaired glucose metabolism. These threshold effects highlight the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

The chemerin C-terminal peptide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the peptide can influence lipid metabolism by modulating the activity of enzymes involved in fatty acid synthesis and breakdown. These interactions are crucial for maintaining metabolic homeostasis .

Transport and Distribution

The transport and distribution of the chemerin C-terminal peptide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the peptide’s localization and accumulation in different cellular compartments. Understanding these mechanisms is essential for developing targeted therapies that utilize the peptide’s biological activity .

Subcellular Localization

The subcellular localization of the chemerin C-terminal peptide is influenced by targeting signals and post-translational modifications. These factors direct the peptide to specific compartments or organelles, where it can exert its effects on cellular function. For instance, the peptide may be localized to the cell membrane, cytoplasm, or nucleus, depending on its role in signaling and metabolic processes .

Vorbereitungsmethoden

Chemerin-9 (149-157) is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides . The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) . Industrial production methods for Chemerin-9 (149-157) typically involve large-scale SPPS and purification processes to ensure high purity and yield .

Analyse Chemischer Reaktionen

Chemerin-9 (149-157) unterliegt verschiedenen chemischen Reaktionen, darunter Phosphorylierung und Oxidation . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Kinasen für die Phosphorylierung und reaktive Sauerstoffspezies (ROS) für die Oxidation . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind phosphorylierte und oxidierte Formen des Peptids, die seine biologische Aktivität verändern können .

Vergleich Mit ähnlichen Verbindungen

Chemerin-9 (149-157) ist einzigartig in seinen starken agonistischen Wirkungen auf CMKLR1 und seinen signifikanten entzündungshemmenden Eigenschaften . Ähnliche Verbindungen umfassen andere Chemerin-abgeleitete Peptide und synthetische Analoga, die auf CMKLR1 und ChemR23 abzielen . Chemerin-9 (149-157) zeichnet sich durch seine hohe Aktivität und seine spezifische Sequenz aus, die dem C-Terminus des verarbeiteten Chemerins entspricht .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H66N10O13/c1-32(47(69)60-41(28-34-14-7-3-8-15-34)51(73)63-43(31-65)54(76)77)58-50(72)40(27-33-12-5-2-6-13-33)61-49(71)39(23-24-45(56)67)59-46(68)30-57-52(74)44-18-11-25-64(44)53(75)42(29-35-16-9-4-10-17-35)62-48(70)38(55)26-36-19-21-37(66)22-20-36/h2-10,12-17,19-22,32,38-44,65-66H,11,18,23-31,55H2,1H3,(H2,56,67)(H,57,74)(H,58,72)(H,59,68)(H,60,69)(H,61,71)(H,62,70)(H,63,73)(H,76,77)/t32-,38-,39-,40-,41-,42-,43-,44-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLVGSBXIQFERFK-NBBYSTNSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H66N10O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1063.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.